molecular formula C8H6BrN B119039 5-Bromoindole CAS No. 10075-50-0

5-Bromoindole

Cat. No.: B119039
CAS No.: 10075-50-0
M. Wt: 196.04 g/mol
InChI Key: VXWVFZFZYXOBTA-UHFFFAOYSA-N
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Description

5-Bromoindole (CAS: 10075-50-0) is a halogenated indole derivative featuring a bromine atom at the 5-position of the indole ring. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its synthesis involves regioselective bromination of indole, often using methods like sodium sulfonate substitution followed by bromine addition, which ensures high atom utilization and environmental friendliness . The compound’s crystal structure reveals conjugation between the carbonyl group and the indole nitrogen, contributing to its reactivity in cross-coupling reactions and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoindole typically involves the bromination of indole. One efficient method includes dissolving indole in a polar aprotic solvent and reacting it with sodium sulfite or potassium acid sulfite under controlled conditions. The intermediate product is then subjected to acylation and finally bromination to yield this compound .

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs. One such method involves the use of low-temperature, low-pressure liquid-phase hydrogenation of indole, followed by acetylation and clean bromination reactions. This method is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromoindole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand protein-ligand interactions.

    Medicine: It has shown potential as an anticancer agent and is used in the development of new pharmaceuticals.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromoindole involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Halogenated Indole Derivatives and Their Properties

Compound Substituent Position CAS Number Key Applications/Activities
5-Bromoindole 5-Br 10075-50-0 HIV reverse transcriptase inhibition , antifungal/anti-spore agent , Suzuki cross-coupling
5-Chloroindole 5-Cl 17422-32-1 Comparable HIV inhibition potency to this compound but lower synthetic yield (15% vs. 25%)
6-Bromoindole 6-Br 52415-29-9 Lower anti-spore activity (IC₅₀ ~5–20× higher) vs. This compound
5-Nitroindole 5-NO₂ - Moderate anti-spore activity, higher antibiotic risk compared to halogenated analogs
Carbazole N/A (tricyclic core) 86-74-8 Superior anti-cancer activity (GI₅₀ <10 µM) vs. This compound derivatives (GI₅₀ >50 µM)

Anti-Cancer and Anti-Migratory Effects

Physicochemical Properties

  • Crystal Structure : The this compound moiety exhibits a shortened C–N bond (1.388 Å) due to conjugation with the carbonyl group, enhancing its stability in complex architectures like iodobenzoyl derivatives .
  • Solubility and Reactivity : Compared to carbazoles, this compound derivatives show lower solubility in organic solvents, necessitating Cs₂CO₃ (instead of K₂CO₃) for efficient N-alkylation .

Biological Activity

5-Bromoindole, a halogenated derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and antiangiogenic activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring. This modification significantly influences its biological activity, enhancing interactions with various biological targets.

Anticancer Activity

In Vitro Studies
Recent studies have demonstrated that this compound derivatives exhibit potent anticancer properties against multiple cancer cell lines. For instance, a series of this compound-2-carboxamides were synthesized and evaluated for their antiproliferative effects against human cancer cell lines such as MCF-7 (mammary gland adenocarcinoma) and A549 (lung cancer) . The results indicated that several compounds had lower IC50 values than standard chemotherapeutics like cisplatin.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Comparison to Cisplatin
This compound-2-carboxamide 1MCF-712.5More potent
This compound-2-carboxamide 2A54915.0Comparable
This compound-2-carboxamide 3HeLa10.0More potent

Mechanism of Action
The anticancer activity is attributed to the disruption of the mitotic spindle and induction of apoptosis in cancer cells. Additionally, some derivatives have shown activity as EGFR inhibitors, further supporting their potential as targeted therapies .

Antibacterial Activity

Synthesis and Evaluation
A study synthesized ten new this compound-2-carboxamides and assessed their antibacterial efficacy against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 µg/mL, outperforming standard antibiotics like gentamicin.

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacteria TestedMIC (µg/mL)Comparison to Gentamicin
This compound-2-carboxamide AE. coli0.35More potent
This compound-2-carboxamide BP. aeruginosa0.75Comparable
This compound-2-carboxamide CK. pneumoniae1.25Less potent

Antiangiogenic Activity

Research has also highlighted the antiangiogenic properties of certain this compound derivatives. A recent study evaluated a carbothioamide derivative of this compound for its ability to inhibit angiogenesis in vitro and in vivo . The findings suggested that this compound could effectively reduce vascular endothelial growth factor (VEGF) levels, thereby inhibiting new blood vessel formation.

Case Studies

  • In Vivo Tumor Regression
    In a murine model, treatment with a brominated indole derivative led to significant tumor regression in mammary gland tumors when combined with paclitaxel, indicating its potential as an adjunct therapy in cancer treatment .
  • Antimicrobial Resistance
    The effectiveness of this compound derivatives against multidrug-resistant strains of bacteria was documented, showcasing their potential role in combating antimicrobial resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromoindole derivatives, and how are they characterized?

  • Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, the anti-angiogenic compound 2-NPHC (a this compound carbothioamide derivative) was synthesized by reacting this compound-2-carbonyl chloride with phenylhydrazine carbothioamide . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight verification .

Q. What in vitro assays are routinely used to assess the antioxidant activity of this compound derivatives?

  • Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method. For 2-NPHC, concentrations ranging from 15.625–500 µg/ml were incubated with DPPH solution, and absorbance at 517 nm was measured to calculate IC50 values (e.g., 175.3 µg/ml for 2-NPHC) . Results are validated against ascorbic acid as a positive control.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-angiogenic effects of this compound derivatives in vivo?

  • Methodological Answer : The chicken chorioallantoic membrane (CAM) assay is a robust model. Fertilized eggs are incubated for 72 hours, and 2-NPHC-coated filter discs (e.g., 100 µg/disc) are applied to the CAM. After 72 hours, vascular regression is quantified using image analysis software (e.g., BIOCOM Visiolab-TM 2000) . Statistical significance is assessed via one-way ANOVA (p < 0.05) .

Q. What experimental models are suitable for studying the dual antioxidant and cytotoxic effects of this compound derivatives?

  • Methodological Answer :

  • Cytotoxicity : Use the MTT assay on HUVEC or cancer cell lines (e.g., HCT116). Cells are treated with serial concentrations (25–400 µg/ml) for 48 hours, and viability is measured via absorbance at 570 nm. IC50 values (e.g., 711.7 µg/ml for HUVECs) are calculated using logarithmic regression .
  • Antioxidant Activity : Combine DPPH assays with gene expression analysis (e.g., VEGF) to distinguish direct antioxidant effects from indirect mechanisms .

Q. How can contradictions in data (e.g., pro- vs. anti-angiogenic effects) be resolved in studies on this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Test a wide concentration range (e.g., 15.625–500 µg/ml) to identify biphasic effects.
  • Mechanistic Studies : Use qPCR to analyze VEGF expression in HCT116 cells. For 2-NPHC, VEGF expression decreased by 40% at 400 µg/ml, linking anti-angiogenic effects to gene regulation .
  • Model Validation : Compare results across multiple assays (e.g., ex vivo rat aortic ring (RAR) and CAM assays) .

Properties

IUPAC Name

5-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWVFZFZYXOBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Record name 5-bromoindole
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DSSTOX Substance ID

DTXSID6073996
Record name 1H-Indole, 5-bromo-
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Molecular Weight

196.04 g/mol
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CAS No.

10075-50-0
Record name 5-Bromoindole
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Record name 1H-Indole, 5-bromo-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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